molecular formula C15H17NOS B5085764 1-(4,6,8-Trimethylquinolin-2-yl)sulfanylpropan-2-one

1-(4,6,8-Trimethylquinolin-2-yl)sulfanylpropan-2-one

Cat. No.: B5085764
M. Wt: 259.4 g/mol
InChI Key: LKSONUJUCFCGFM-UHFFFAOYSA-N
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Description

1-(4,6,8-Trimethylquinolin-2-yl)sulfanylpropan-2-one is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

The synthesis of 1-(4,6,8-Trimethylquinolin-2-yl)sulfanylpropan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4,6,8-trimethylquinoline with a suitable sulfanylpropanone derivative under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-(4,6,8-Trimethylquinolin-2-yl)sulfanylpropan-2-one undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(4,6,8-Trimethylquinolin-2-yl)sulfanylpropan-2-one has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4,6,8-Trimethylquinolin-2-yl)sulfanylpropan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

1-(4,6,8-Trimethylquinolin-2-yl)sulfanylpropan-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4,6,8-trimethylquinolin-2-yl)sulfanylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-9-5-11(3)15-13(6-9)10(2)7-14(16-15)18-8-12(4)17/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSONUJUCFCGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)SCC(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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